4-ethoxy-N-heptylbenzenesulfonamide

Description

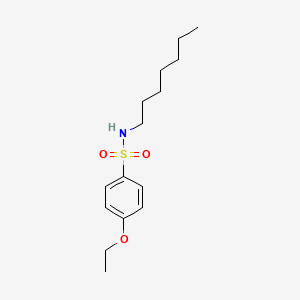

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-heptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-3-5-6-7-8-13-16-20(17,18)15-11-9-14(10-12-15)19-4-2/h9-12,16H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNIXEDZKVRYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy N Heptylbenzenesulfonamide and Analogues

Strategic Design of Synthetic Routes for Benzenesulfonamide (B165840) Core

The construction of the 4-ethoxy-N-heptylbenzenesulfonamide molecule hinges on the careful assembly of its constituent parts: the 4-ethoxyphenyl group, the sulfonamide linker, and the N-heptyl substituent. The strategic design of its synthesis involves a logical sequence of reactions, each optimized for yield and purity.

Precursor Synthesis and Functionalization of the Aromatic Ring

The journey towards this compound begins with the synthesis of the necessary precursors. A key starting material is often a 4-substituted benzene (B151609) derivative. For instance, the synthesis can commence with 4-ethoxyaniline. juniperpublishers.com

A common and critical step is the introduction of a sulfonyl group onto the aromatic ring. This is typically achieved through sulfonation of a suitable aromatic precursor. For example, treating an aromatic compound with sulfur trioxide (SO₃) and a strong acid can install a sulfonic acid (-SO₃H) group. masterorganicchemistry.com This group can then be converted to a more reactive sulfonyl chloride (-SO₂Cl) moiety. An alternative approach involves the direct sulfonylation of aromatic compounds. researchgate.net The position of the sulfonyl group is directed by the existing substituents on the aromatic ring. google.com For instance, starting with methoxybenzene (anisole), sulfonation primarily occurs at the para position. masterorganicchemistry.com

The functionalization of the aromatic ring can also be achieved through various other reactions. For example, the introduction of an ethoxy group can be accomplished via Williamson ether synthesis on a corresponding phenol (B47542) derivative.

Sulfonylation Protocols and Optimizations

The formation of the sulfonamide bond is a pivotal step in the synthesis. This is typically achieved by reacting a sulfonyl chloride with an appropriate amine. The reaction of 4-ethoxybenzenesulfonyl chloride with an amine would be a direct route to the desired sulfonamide backbone. nih.gov The conditions for this reaction, such as the choice of solvent and base, are critical for maximizing the yield and minimizing side products. nih.gov

Several methods exist for the synthesis of sulfonyl chlorides. One environmentally friendly approach involves the oxidative chlorination of S-hydrocarbyl isothiourea salts using N-chlorosuccinimide under acidic conditions. google.com Another classic method is the reaction of a sodium salt of a sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride.

Recent advancements have focused on developing more efficient and greener sulfonylation protocols. These include metal-catalyzed reactions and methods that avoid the use of harsh reagents. thieme-connect.com For example, a method for synthesizing sulfonamides via an oxidative S-N coupling between aryl thiols and amines has been reported, mediated by I₂O₅ under metal-free conditions. thieme-connect.com

N-Alkylation Methodologies with Heptyl Derivatives

The final step in the synthesis of this compound is the introduction of the heptyl group onto the sulfonamide nitrogen. This N-alkylation is typically accomplished by reacting the parent sulfonamide, 4-ethoxybenzenesulfonamide, with a heptyl halide, such as 1-iodoheptane (B1294452) or 1-bromoheptane. nih.govnih.gov This reaction is generally carried out in the presence of a base to deprotonate the sulfonamide nitrogen, making it a more effective nucleophile. nih.gov

Various catalytic systems have been developed to improve the efficiency and selectivity of N-alkylation. Ruthenium-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents, through a "borrowing hydrogen" methodology, presents a greener alternative to using alkyl halides. acs.orgnih.gov Other base-mediated alkylation techniques using phase-transfer catalysts have also been employed. monash.edu

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Precursor Synthesis | 4-ethoxyaniline, 4-bromobenzenesulfonyl chloride | To form the initial sulfonamide intermediate | juniperpublishers.com |

| Sulfonylation | 4-Ethoxybenzene, Sulfur trioxide (SO₃) | Introduction of the sulfonyl group | |

| N-Alkylation | This compound, 1-iodoheptane, Et₃N, CH₂Cl₂ | Introduction of the heptyl group | nih.gov |

| N-Alkylation | N-(4-methoxyphenethyl)benzenesulfonamide, alkyl halides, LiH, DMF | N-alkylation of a parent sulfonamide | nih.gov |

Divergent Synthesis Approaches for Structural Analogues

Divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. This approach is highly valuable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different structural modifications impact the properties of the molecule.

Modifications at the 4-Substituted Aromatic Ring

The 4-ethoxy group on the benzenesulfonamide core provides a key point for structural diversification. By starting with different 4-substituted anilines or phenols, a wide range of analogues can be synthesized. For example, homologues with 4-methoxy, 4-propoxy, and 4-butoxy groups have been prepared to study the effect of the O-alkyl chain length. nih.gov Furthermore, replacing the alkoxy group with other functionalities, such as a hydroxyl group or a phenyl group, allows for the exploration of different electronic and steric effects. nih.gov

The synthesis of these analogues generally follows a similar synthetic pathway as the parent compound, with the variation being introduced at the precursor stage. For instance, using 4-methoxyaniline instead of 4-ethoxyaniline in the initial sulfonylation step would lead to the corresponding 4-methoxy analogue. juniperpublishers.com

| Starting Material | Modification | Resulting Analogue | Reference |

| 4-hydroxyaniline | Etherification with various alkyl halides | 4-Alkoxybenzenesulfonamide analogues | nih.gov |

| 4-chloro-2,5-dimethoxyaniline | Reaction with various aryl sulfonyl chlorides | Bis-aryl sulfonamide analogues | nih.gov |

| 4-aminobenzene-1-sulfonamide | Reaction with carbon disulfide and ethyl iodide | Diethyl 4-aminophenylsulfonylcarbonimidodithioate | mdpi.com |

Variational N-Substituent Exploration

The N-heptyl group can be readily replaced with a variety of other alkyl or aralkyl groups to explore the impact of the N-substituent on the compound's properties. This is typically achieved by using different alkylating agents in the N-alkylation step. A range of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides has been synthesized by treating the parent sulfonamide with various alkyl or aralkyl halides. nih.gov

Modern catalytic methods, such as ruthenium-catalyzed N-alkylation, allow for the use of a broad scope of alcohols as alkylating agents, further expanding the accessible structural diversity. acs.orgnih.gov This includes the synthesis of N-benzyl and N-cyclohexylmethyl substituted aminobenzenesulfonamides. acs.org The choice of the N-substituent can significantly influence the lipophilicity and conformational flexibility of the final molecule.

| N-Alkylating Agent | Resulting N-Substituent | Reference |

| Alkyl/Aralkyl halides | Various N-alkyl/aralkyl groups | nih.gov |

| Alcohols (with Ru catalyst) | Various N-alkyl groups | acs.orgacs.org |

| 1-Iodoheptane | N-heptyl | nih.gov |

Methodological Considerations for Reaction Optimization and Purity Assessment

Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for maximizing product yield and minimizing waste. Key strategies focus on systematically adjusting reaction parameters based on the chosen synthetic route.

For N-alkylation reactions, a common method for synthesizing the target compound, several factors can be fine-tuned:

Solvent and Base Selection: The choice of solvent and base is critical. In the synthesis of N-alkylated sulfonamides, screening various solvents is a common first step. For instance, in an NH₄I-mediated amination of sodium sulfinates, acetonitrile (B52724) (CH₃CN) was found to provide significantly higher yields compared to other solvents like ethyl acetate, toluene, or dimethylformamide (DMF). d-nb.infonih.gov

Temperature Control: Reaction temperature can dramatically influence yield. In the aforementioned amination reaction, the yield was negligible at room temperature (25°C) but reached 85% when heated to 80°C. d-nb.infonih.gov

Catalyst and Additive Screening: In catalyzed reactions, such as the manganese-catalyzed N-alkylation with alcohols, the catalyst loading and the presence of additives are optimized. acs.org For metal-free reactions, screening additives like ammonium (B1175870) iodide (NH₄I) has shown that it can be essential for the transformation to proceed at all. nih.gov

Reactant Stoichiometry: Adjusting the molar ratio of the reactants, such as the sulfonamide and the alkylating agent, can push the equilibrium towards the product and improve conversion rates.

The table below summarizes typical optimization parameters for a generic N-alkylation of a sulfonamide.

Table 1: Reaction Optimization Parameters for Sulfonamide N-Alkylation

| Parameter | Condition A | Condition B | Condition C | Observed Yield | Reference |

|---|---|---|---|---|---|

| Solvent | Ethyl Acetate | Toluene | Acetonitrile | 20% -> 85% | d-nb.infonih.gov |

| Temperature | 25 °C | 60 °C | 80 °C | Trace -> 85% | nih.gov |

| Additive | None | NaI | NH₄I | 0% -> 85% | nih.gov |

Chromatographic and Non-Chromatographic Purification Techniques for Research

After synthesis, isolating this compound in high purity is essential. A combination of chromatographic and non-chromatographic methods is typically employed.

Non-Chromatographic Techniques:

Recrystallization: This is a fundamental and cost-effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. For sulfonamides, solvents like ethanol (B145695) or isopropanol, often mixed with water, have been successfully used. google.com The choice of solvent is critical to ensure high recovery of a pure product. google.com

Liquid-Liquid Extraction: This technique is used to remove impurities based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent like ethyl acetate. usda.gov This is frequently used during the work-up phase before further purification.

Chromatographic Techniques:

Column Chromatography: This is the most common purification method in a research setting. The crude mixture is passed through a stationary phase (typically silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the silica.

Solid-Phase Extraction (SPE): SPE is a form of preparative chromatography used for sample cleanup. The sample is passed through a cartridge containing a solid sorbent. Interfering substances can be washed away while the target analyte is retained and later eluted with a different solvent. rsc.org Novel sorbents have been developed for the selective extraction of sulfonamides from complex matrices. rsc.org

Immunoaffinity Chromatography (IAC): This highly selective technique uses antibodies immobilized on a solid support to bind the target molecule or class of compounds. nih.govresearchgate.net While powerful, it is more commonly used for trace analysis in biological samples rather than for preparative purification in synthesis, but it demonstrates the high specificity achievable in sulfonamide purification. nih.govacs.org

Homogeneity Verification Methodologies

Verifying the purity and homogeneity of the final product is a critical final step. Several analytical techniques are used to confirm that the isolated this compound is a single, pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity. tandfonline.com The sample is analyzed on a suitable column (e.g., a C18 reverse-phase column), and a pure compound should ideally show a single peak in the chromatogram. researchgate.net The method can be validated for linearity, repeatability, and recovery to ensure accurate quantification of purity. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and assess the purity of column chromatography fractions. A pure compound should appear as a single spot on the TLC plate.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. The presence of unexpected signals can indicate impurities.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition with high accuracy. juniperpublishers.com

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically cause the melting point to be depressed and broadened.

The combination of a chromatographic method (like HPLC) showing a single peak with spectroscopic data (NMR and MS) that is consistent with the expected structure provides strong evidence of the compound's homogeneity.

Molecular Recognition and Biological Target Engagement Studies in Vitro and Computational

Enzymatic Inhibition Kinetics and Mechanistic Studies

Determination of Inhibition Constants (e.g., Ki, IC50) against Selected In Vitro Enzyme Targets (e.g., Carbonic Anhydrases, Kinases, Proteases)

No data available in the search results.

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

No data available in the search results.

Allosteric Modulation Investigations

No data available in the search results.

Receptor Binding Profiling and Affinity Assays (In Vitro)

Ligand-Receptor Interaction Quantification using Radioligand or Fluorescent Ligand Displacement Assays

No data available in the search results.

Kinetic and Thermodynamic Parameters of Binding (e.g., Kon, Koff, Kd)

No data available in the search results.

Biophysical Characterization of Ligand-Biomolecule Interactions (Methodology Focus)

A comprehensive understanding of a ligand's interaction with its biological target is fundamental in drug discovery and chemical biology. This section outlines the key biophysical techniques used to characterize these interactions, providing insights into binding affinity, kinetics, thermodynamics, and structural changes.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. harvard.edumpg.de This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. harvard.edu From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated, offering deep insights into the forces driving the binding event. harvard.edu

An ITC experiment involves the stepwise injection of the ligand (in this case, 4-ethoxy-N-heptylbenzenesulfonamide) into a sample cell containing the target biomolecule. cureffi.org The resulting heat release or absorption is measured with high sensitivity. cureffi.org A binding isotherm is then generated by plotting the heat change against the molar ratio of the ligand to the biomolecule. The shape of this curve provides the thermodynamic parameters of the interaction. mpg.de

Table 1: Hypothetical ITC Data for this compound Binding

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | Data not available | |

| Dissociation Constant (KD) | Data not available | µM |

| Enthalpy (ΔH) | Data not available | kcal/mol |

This table represents the type of data that would be obtained from an ITC experiment. No such data is currently available for this compound.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. rsc.orgaps.org It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target immobilized on a sensor surface. The ratio of these rates determines the equilibrium dissociation constant (KD), which is a measure of binding affinity. rsc.org

In a typical SPR experiment, the target biomolecule is immobilized on a sensor chip. A solution containing the ligand is then flowed over the surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time, association and dissociation phases can be observed, allowing for the calculation of kinetic parameters.

Table 2: Hypothetical SPR Kinetic Data for this compound Binding

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | Data not available | M-1s-1 |

| Dissociation Rate (kd) | Data not available | s-1 |

This table illustrates the kinetic parameters that would be determined from an SPR analysis. No such data is currently available for this compound.

Spectroscopic techniques such as fluorescence and circular dichroism (CD) are invaluable for probing conformational changes in a biomolecule upon ligand binding.

Fluorescence Spectroscopy can be used to monitor changes in the local environment of intrinsic fluorophores (like tryptophan and tyrosine residues in a protein) or extrinsic fluorescent probes. Binding of a ligand can alter the fluorescence intensity, emission wavelength, and polarization, providing information about the binding event and any associated conformational adjustments.

Circular Dichroism (CD) Spectroscopy is particularly useful for examining changes in the secondary structure of a protein or the conformation of nucleic acids upon ligand interaction. rsc.org A change in the CD spectrum of a biomolecule in the presence of a ligand can indicate a conformational rearrangement induced by the binding event. rsc.org

Mass spectrometry (MS) has emerged as a versatile tool for the characterization of non-covalent protein-ligand complexes. nih.govnih.gov Techniques such as native MS allow for the direct observation of the intact complex, providing information on binding stoichiometry and affinity. nih.gov

Furthermore, methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can identify the specific regions of a protein that are involved in ligand binding. nih.gov By measuring the rate of deuterium (B1214612) uptake in different parts of the protein in the presence and absence of the ligand, it is possible to map the binding site and allosteric conformational changes. nih.gov Cross-linking mass spectrometry (XL-MS) can provide distance constraints between the ligand and the protein, further defining the binding interface. nih.gov

Structure Activity Relationship Sar Elucidation and Rational Ligand Design

Systematic Design and Synthesis of Structure-Activity Relationship Libraries

The foundation of SAR studies lies in the systematic modification of a lead compound's structure and the subsequent evaluation of these changes on its biological activity. For 4-ethoxy-N-heptylbenzenesulfonamide, this involves creating libraries of related molecules where specific parts of the structure are altered.

Influence of 4-Substituent Modifications on Target Interaction Profiles

The substituent at the 4-position of the benzenesulfonamide (B165840) ring plays a critical role in modulating the compound's interaction with its biological targets. Research into related benzenesulfonamide series has consistently shown that the nature of this substituent significantly impacts binding affinity and selectivity. mdpi.comtandfonline.com

In a study on bis-aryl sulfonamides, the 4-ethoxy group of a lead compound, analogous in structure, was systematically varied. nih.gov Replacing the ethoxy group with a smaller methoxy (B1213986) group was tolerated, while a hydrophilic hydroxyl group or larger alkoxy chains like propoxy and butoxy led to a gradual loss of activity. nih.gov This suggests a specific size and hydrophobicity requirement in the binding pocket. Furthermore, the introduction of a bulky 4-O-phenyl group resulted in an inactive compound, as did the placement of methoxy groups at the 2- or 3-positions of the benzene (B151609) ring. nih.gov These findings underscore the precise steric and electronic requirements of the binding site at this position.

The "tail" strategy in drug design often involves modifying substituents on the benzenesulfonamide ring to achieve desired physicochemical properties and enhance interactions with hydrophobic or hydrophilic regions of the active site. mdpi.com The choice of substituent can dramatically influence potency and selectivity. mdpi.com For instance, in other sulfonamide series, the introduction of halogens, acetamido, or alkoxycarbonyl moieties at the para-position has been linked to good inhibitory properties. mdpi.com

| Compound Modification | Observation | Reference |

| Replacement of 4-ethoxy with 4-methoxy | Activity tolerated | nih.gov |

| Replacement of 4-ethoxy with 4-hydroxy | Activity not tolerated | nih.gov |

| Replacement of 4-ethoxy with 4-propoxy | Gradual loss of activity | nih.gov |

| Replacement of 4-ethoxy with 4-butoxy | Gradual loss of activity | nih.gov |

| Introduction of a 4-O-phenyl group | Inactive compound | nih.gov |

| Introduction of a 3-bromo-4-methoxy substitution | Inactive compound | nih.gov |

Impact of N-Alkyl Chain Length and Branching on Binding Affinity and Selectivity

The N-heptyl chain of this compound is another key determinant of its biological activity. The length and branching of this alkyl chain directly influence how the molecule fits into and interacts with its target, often impacting both binding affinity and selectivity.

Studies on various classes of molecules have demonstrated a "cut-off effect," where the biological activity increases with the length of the alkyl chain up to an optimal point, after which further increases in chain length lead to a decrease in activity. This is attributed to achieving an optimal hydrophilic/hydrophobic balance, which enhances interaction with biological membranes or specific binding pockets. For example, in a series of N-alkylmorpholine derivatives, compounds with longer alkyl chains (e.g., C12, C14, and C16) exhibited potent antibacterial activity, while those with shorter chains were inactive.

The hydrophobicity of the alkyl chain contributes favorably to both the enthalpy and entropy of binding. nih.gov This contribution generally increases with the length of the chain. nih.gov The use of "greasy tails," or hydrophobic side-chains, is a common strategy to enhance binding affinity by increasing the contact surface area between the ligand and a hydrophobic region of the protein. nih.govpsu.edu

In the context of designing CNS-penetrant compounds, modifications to the N-alkyl chain have been crucial. Replacing an aromatic linker with a more flexible alkyl chain has been shown to significantly improve selectivity. nih.gov The length of the alkyl linker can also influence the affinity, reactivity, and stability of the compound. acs.org

| N-Alkyl Chain Modification | General Observation | Reference |

| Increasing chain length | Increased activity up to an optimal point ("cut-off effect") | |

| Longer alkyl chains | Enhanced interaction with bacterial membranes | |

| Flexible alkyl linkers | Improved selectivity | nih.gov |

Role of Sulfonamide Linker Modifications

The sulfonamide group (-SO2NH-) is a versatile and stable pharmacophore that serves as a critical linker in many drug molecules. tandfonline.comresearchgate.net Its chemical stability and ability to act as a hydrogen bond donor and acceptor make it a key element in molecular recognition. researchgate.net

Modifications to the sulfonamide linker itself, or its replacement with other functionalities, can have a profound impact on a compound's properties. For instance, in some drug design campaigns, replacing a core aromatic linker with a flexible one has been a successful strategy to improve selectivity. nih.gov The sulfonamide group is inherently more stable than an amide bond, and its incorporation into peptide-based drugs can increase metabolic stability. researchgate.net

The development of novel linkers that can be cleaved under specific biological conditions is an active area of research. whiterose.ac.uk For example, electron-deficient aromatic sulfonamide linkers have been designed to release sulfur dioxide upon reaction with biological thiols. whiterose.ac.uk While direct modifications to the sulfonamide linker of this compound are less commonly explored in initial SAR studies, understanding its role is crucial for advanced lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. This approach allows for the prediction of the activity of novel compounds and provides insights into the key molecular features driving the observed effects.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.

For sulfonamide derivatives, descriptors related to hydrophobicity, electronic properties of substituents on the aromatic ring, and steric parameters of the N-alkyl chain are often crucial. nih.gov

Development and Validation of Predictive Models

Once a set of relevant molecular descriptors has been calculated for a series of compounds with known activities, a mathematical model is developed to establish a correlation. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the activity to the most significant descriptors.

Partial Least Squares (PLS): A statistical method suitable for datasets with more variables than observations and where multicollinearity is present.

Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships.

The predictive power of the QSAR model must be rigorously validated. This typically involves:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and stability.

External Validation: The model's ability to predict the activity of a set of new compounds (the test set) that were not used in the model development is evaluated.

A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to have the highest activity, thereby accelerating the drug discovery process.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

The elucidation of a compound's structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing a roadmap for the rational design of more potent and selective analogs. In the context of this compound and its derivatives, understanding the key molecular features responsible for biological activity is paramount. This understanding is often conceptualized through pharmacophore modeling, a process that defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. Ligand-based drug design, which relies on the knowledge of active molecules, leverages these pharmacophore models to guide the synthesis of new chemical entities with improved properties.

The core structure of this compound can be dissected into three key regions for SAR analysis: the 4-ethoxy-substituted phenyl ring (Site B), the sulfonamide linker, and the N-heptyl chain (a modification at Site C). Alterations at these sites have been shown to significantly impact biological activity in related bis-aryl sulfonamide series.

A critical component of the pharmacophore for this class of compounds is the sulfonamide functional group, which often acts as a hydrogen bond donor and acceptor, as well as a central scaffold for orienting the aromatic rings. juniperpublishers.comjuniperpublishers.com In many benzenesulfonamide-based inhibitors, the sulfonamide moiety is crucial for binding to the target protein. juniperpublishers.com

Investigations into a series of bis-aryl sulfonamides have shed light on the importance of the substituents on the phenyl rings and the nitrogen atom of the sulfonamide. nih.gov For instance, in a related series, a 4-ethoxy group on one of the phenyl rings was found to be a key feature for potent activity. The exploration of different alkoxy groups at this position revealed a clear SAR trend. nih.gov

Table 1: Impact of 4-Alkoxy Substitution on the Activity of a Related Bis-Aryl Sulfonamide Series

| Compound | 4-Alkoxy Substituent | Relative Activity |

| 11 | Hydroxy | Inactive |

| 12 | Methoxy | Active |

| 1 | Ethoxy | Potent |

| 13 | Propoxy | Weakly Active |

| 14 | Butoxy | Gradual loss of activity |

This table is based on data from a study on a related series of bis-aryl sulfonamides where the primary scaffold was N-(4-chloro-2,5-dimethoxyphenyl)-benzenesulfonamide with variations at the 4-position of the benzenesulfonamide ring. nih.gov

The data suggests that a small to medium-sized hydrophobic alkyl group at the 4-position is favorable, with the ethoxy group providing optimal activity in this series. The complete loss of activity with a hydrophilic hydroxyl group (compound 11) and the diminishing activity with longer alkyl chains (propoxy and butoxy) indicate a specific hydrophobic pocket in the target's binding site that accommodates the 4-alkoxy group. nih.gov This highlights the 4-ethoxy group as a key pharmacophoric feature.

Furthermore, modifications at the sulfonamide nitrogen (Site C) have been shown to be highly sensitive to the nature of the substituent. In the same series of bis-aryl sulfonamides, N-alkylation with increasing chain length led to a significant decrease in activity. nih.gov This suggests that the N-H of the sulfonamide may act as a crucial hydrogen bond donor, and replacing it with a bulky alkyl group like heptyl could disrupt this key interaction, leading to a loss of potency.

However, it is important to note that the specific context of the second aryl ring and the biological target will ultimately determine the precise SAR for this compound. In the absence of a second aryl group, the N-heptyl chain would be the primary determinant of interactions in that region of chemical space. The long, hydrophobic heptyl chain would be expected to occupy a corresponding hydrophobic channel in a target protein.

Ligand-based drug design principles can be applied to further optimize this scaffold. One common strategy is bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to improve physicochemical or pharmacokinetic properties. chem-space.comdrughunter.com For instance, the N-heptyl group could be replaced with other lipophilic moieties of similar size, or cyclic structures could be introduced to reduce conformational flexibility and potentially increase binding affinity. The ethoxy group could also be replaced with other bioisosteres to fine-tune binding interactions.

In silico studies on related N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been used to predict physicochemical properties and potential biological activities, demonstrating the utility of computational tools in guiding the design of new analogs. juniperpublishers.comjuniperpublishers.com These studies often calculate parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to ensure drug-like properties. juniperpublishers.com

Table 2: Calculated Physicochemical Properties for a Representative N-Substituted-4-ethoxybenzenesulfonamide

| Parameter | Value | Drug-Likeness Guideline |

| Molecular Weight | ~384 g/mol | 180-480 |

| S+logP | < 5.0 | < 5.0 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| TPSA | < 140 Ų | < 140 Ų |

This table presents representative data for a related N-alkyl-4-ethoxybenzenesulfonamide and is based on guidelines mentioned in the cited literature. juniperpublishers.com

A 4-ethoxy-substituted phenyl ring where the ethoxy group occupies a hydrophobic pocket.

A sulfonamide linker acting as a hydrogen bond donor/acceptor and a central scaffold.

A lipophilic group on the sulfonamide nitrogen, the optimal size and nature of which are highly dependent on the specific biological target.

Rational ligand design for this scaffold would involve exploring alternative N-substituents to probe for additional interactions, performing bioisosteric replacements of the ethoxy and heptyl groups to optimize potency and drug-like properties, and utilizing computational models to predict the activity and properties of newly designed analogs.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Binding Mode Prediction and Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemcopilot.comijpras.com This method is instrumental in predicting the binding mode of a ligand, such as 4-ethoxy-N-heptylbenzenesulfonamide, within the active site of a protein, thereby helping to elucidate its potential biological targets. nih.govslideshare.net

The initial and critical phase of any molecular docking study is the meticulous preparation of both the ligand and the target protein structures. ucsf.eduu-strasbg.frgithub.iocam.ac.uk This process ensures that the subsequent docking calculations are based on chemically accurate and energetically favorable three-dimensional representations.

For the ligand, this compound, preparation typically begins with generating its 3D structure from its 2D representation. github.io This can be achieved using various molecular modeling software. It is crucial to determine the correct protonation state of the ligand at a physiological pH and to generate a low-energy conformer. u-strasbg.fr The process often involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds to allow for flexibility during the docking simulation. medium.comualberta.ca

The target protein structure is usually obtained from experimental sources like the Protein Data Bank (PDB). github.io Preparation of the protein involves several cleaning steps, such as the removal of water molecules, co-factors, and any existing ligands from the crystal structure. github.ioresearchgate.net It is also essential to add hydrogen atoms, as they are often not resolved in crystallographic structures, and to assign appropriate protonation states to the amino acid residues, particularly those within the binding site. cam.ac.ukscispace.com Some studies may also involve repairing any missing residues or loops in the protein structure. ucsf.edu

A summary of the typical preparation steps for the ligand and target protein is provided in the table below.

| Step | Ligand (this compound) Preparation | Target Protein Preparation |

| Initial Structure | Generate 3D structure from 2D representation. github.io | Obtain 3D structure from Protein Data Bank (PDB). github.io |

| Protonation | Determine correct protonation state at physiological pH. u-strasbg.fr | Add hydrogen atoms and assign appropriate protonation states to residues. cam.ac.ukscispace.com |

| Charges | Assign partial charges. medium.com | Assign partial charges to atoms. ucsf.edu |

| Flexibility | Define rotatable bonds. medium.com | Identify flexible residues in the active site (for flexible docking). |

| Cleaning | N/A | Remove water molecules, co-factors, and existing ligands. github.ioresearchgate.net |

| Optimization | Generate a low-energy conformer. u-strasbg.fr | Repair missing residues or loops if necessary. ucsf.edu |

Once the ligand and protein structures are prepared, the next step is to identify the active site of the protein where the ligand is likely to bind. mdpi.com The active site is a specific region on the protein's surface, often a cavity or pocket, with particular physicochemical properties that facilitate ligand binding. acs.orgscfbio-iitd.res.in If the protein structure was solved with a co-crystallized ligand, the active site is readily identifiable. nih.gov In cases where the binding site is unknown, various computational methods can be employed for its prediction. These methods often analyze the protein's surface to find cavities and score them based on properties like volume, hydrophobicity, and the presence of hydrogen bond donors and acceptors. acs.orgscfbio-iitd.res.in

Following the identification of the active site, a grid box is generated to define the search space for the docking simulation. uiuc.eduucsf.edu This three-dimensional grid encompasses the active site and confines the conformational search of the ligand to this specific region, significantly increasing computational efficiency. researchgate.netscispace.com The size of the grid box must be large enough to accommodate the ligand and allow for its free rotation and translation within the binding pocket. researchgate.net The grid itself is pre-calculated with the energetic contributions of the protein, such as electrostatic and van der Waals potentials, at each grid point, which allows for rapid scoring of the ligand poses during the docking process. uiuc.eduucsf.edu

With the prepared structures and the defined active site, the docking algorithm proceeds to generate a multitude of possible conformations of the ligand within the binding pocket. nih.gov This process, known as conformational sampling, explores the rotational freedom of the ligand's flexible bonds to create a diverse set of poses. acs.orgnih.gov Various algorithms can be used for this, including systematic searches, stochastic methods, and molecular dynamics-based approaches. nih.govrsc.org

Each generated conformation is then evaluated by a scoring function. wikipedia.orgfrontiersin.orgnih.gov The scoring function is a mathematical model that estimates the binding affinity between the ligand and the protein for a given pose. slideshare.netrsc.org These functions take into account various intermolecular interactions, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. ijpras.com The goal of the scoring function is to rank the different poses, with the lowest energy score typically indicating the most favorable binding mode. frontiersin.org

There are several types of scoring functions, each with its own strengths and weaknesses:

Force-field-based scoring functions: These use parameters from molecular mechanics force fields to calculate the interaction energies. rsc.org

Empirical scoring functions: These are based on a set of weighted energy terms that are fitted to reproduce experimentally determined binding affinities. rsc.org

Knowledge-based scoring functions: These derive statistical potentials from the analysis of known protein-ligand complexes. frontiersin.orgrsc.org

The choice of docking algorithm and scoring function can significantly impact the outcome of the simulation.

The final step in a molecular docking study is the validation and interpretation of the results. stackexchange.comnih.gov Validation is crucial to assess the reliability of the docking protocol. researchgate.net A common validation method is "redocking," where a known ligand from a co-crystallized protein-ligand complex is extracted and then docked back into the protein's active site. stackexchange.comnih.gov The accuracy of the docking protocol is then evaluated by calculating the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful prediction. researchgate.netbiorxiv.org

Once validated, the docking results for this compound can be interpreted. The top-ranked poses, those with the lowest binding energy scores, are analyzed to understand the key interactions between the ligand and the protein. This includes identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. This detailed analysis of the binding mode can provide valuable hypotheses about the mechanism of action of the compound and guide the design of future experiments.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

Following molecular docking, which provides a static snapshot of the predicted binding pose, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-target complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and allowing for the analysis of the flexibility and conformational changes of both the ligand and the protein. mpg.deiaanalysis.com

The setup of an MD simulation for the this compound-protein complex begins with the best-ranked docked pose. compchems.com The complex is placed in a simulation box, which is then filled with solvent molecules, typically water, to mimic the physiological environment. compchems.com Ions are also added to neutralize the system and to achieve a specific salt concentration.

Before the production run of the MD simulation, the system must undergo a crucial equilibration phase. compchems.comambermd.org This process allows the system to relax from its initial, often artificial, starting configuration and reach a stable state at the desired temperature and pressure. nih.govaps.org Equilibration protocols can vary but generally involve several steps:

Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable contacts between atoms. compchems.com

Heating: The temperature of the system is gradually increased to the desired simulation temperature in a controlled manner. ambermd.org

Equilibration under NVT ensemble: The system is simulated at constant volume (N) and temperature (T) to allow the temperature to stabilize. compchems.comquantumatk.com

Equilibration under NPT ensemble: The system is then simulated at constant pressure (P) and temperature (T), allowing the density of the system to equilibrate. compchems.comquantumatk.commdpi.com

Trajectory Analysis of Conformational Changes and Intermolecular Interactions

In a typical molecular dynamics (MD) simulation study of this compound, the trajectory of the molecule would be analyzed over a significant timescale, often in the nanosecond to microsecond range, to understand its dynamic behavior. This analysis would focus on the flexibility of the N-heptyl chain and the rotational freedom around the sulfonamide bond.

The conformational landscape of the heptyl chain would be explored by monitoring key dihedral angles along the carbon backbone. It is expected that the chain would sample numerous gauche and anti conformations, leading to a range of molecular shapes from extended to more compact, folded structures. The ethoxy group's orientation relative to the benzene (B151609) ring would also be a point of interest, with its rotation influencing the local electrostatic potential.

Intermolecular interactions would be assessed, particularly in a simulated biological environment, such as in the presence of a target protein. The analysis would quantify the formation and duration of hydrogen bonds, van der Waals contacts, and hydrophobic interactions between the ligand (this compound) and the amino acid residues of the protein's binding pocket. For instance, the sulfonamide group's oxygen atoms are likely hydrogen bond acceptors, while the benzene ring and heptyl chain would be involved in hydrophobic and van der Waals interactions.

A hypothetical analysis of the primary interaction types and their occupancies over a simulation trajectory might be summarized as follows:

Hypothetical Interaction Occupancy for this compound with a Target Protein

| Interacting Group of Ligand | Interacting Residue of Protein (Example) | Interaction Type | Occupancy (%) |

|---|---|---|---|

| Sulfonamide Oxygen | Arginine | Hydrogen Bond | 65 |

| Sulfonamide NH | Aspartate | Hydrogen Bond | 40 |

| Benzene Ring | Leucine | Hydrophobic | 85 |

| Heptyl Chain | Valine, Isoleucine | Hydrophobic | 90 |

| Ethoxy Group Oxygen | Serine | Hydrogen Bond | 30 |

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To estimate the binding affinity of this compound to a biological target, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) would be employed. nih.govnih.govnyu.edu These methods calculate the free energy of binding by combining the molecular mechanics energies of the system with continuum solvation models. nih.govnih.govnyu.edu

The binding free energy (ΔG_bind) is typically decomposed into several components: van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_elec), polar solvation energy (ΔG_pol), and nonpolar solvation energy (ΔG_nonpol). The polar solvation energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar solvation energy is often estimated from the solvent-accessible surface area (SASA). nih.gov

A hypothetical breakdown of the binding free energy for this compound could be presented as follows:

Hypothetical MM/PBSA Binding Free Energy Components for this compound

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -20.8 |

| Polar Solvation Energy (ΔG_pol) | +28.5 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 |

| Binding Free Energy (ΔG_bind) | -41.6 |

These calculations would be crucial for comparing the binding affinity of this compound with other potential ligands and for understanding the key energetic drivers of its binding. researchgate.net

Quantum Chemical Calculations

Electronic Structure Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be used to investigate the electronic properties of this compound. These calculations provide insights into the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

An analysis would likely show the HOMO to be localized primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO might be distributed across the sulfonamide group and the benzene ring. The electrostatic potential surface would also be calculated to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.8 D |

Prediction of Reactivity and Protonation States in Biological Environments

Quantum chemical calculations can also be used to predict the reactivity of this compound. Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electronegativity, would provide a quantitative measure of the molecule's reactivity.

Furthermore, these methods can predict the most likely protonation state of the sulfonamide nitrogen in different biological environments. The pKa of the sulfonamide proton would be calculated to determine whether it is likely to be protonated or deprotonated at physiological pH. This is critical for understanding its interaction with biological targets, as the protonation state affects the molecule's charge and its ability to act as a hydrogen bond donor. The calculations would likely indicate that the sulfonamide proton is acidic and would be deprotonated at physiological pH, resulting in a negatively charged species that can form strong interactions with positively charged residues in a protein binding site.

In Vitro Mechanistic Investigations of Biological Action

Cellular Pathway Modulation Studies (In Vitro, excluding human clinical data)

Research into sulfonamides has revealed their capacity to modulate key cellular signaling pathways. A notable study investigated a structurally related compound, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-N-heptylbenzenesulfonamide, which shares the core 4-ethoxy-N-heptylbenzenesulfonamide structure. This research demonstrated that the compound could prolong immune stimuli. nih.gov Specifically, it enhanced the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and ISRE (interferon-stimulated response element) pathways when cells were co-stimulated with lipopolysaccharide (LPS) or interferon-α (IFN-α), respectively. nih.gov On its own, the compound did not exhibit any activity on these pathways. nih.gov This suggests a potential role for this compound and its derivatives as modulators of immune signaling cascades.

Further studies on other sulfonamide derivatives have pointed towards their involvement in regulating cell cycle transitions, indicating a broader potential for this class of compounds to influence fundamental cellular processes. google.comgoogle.com

Enzyme Activity Modulation in Cellular Contexts (e.g., Carbonic Anhydrase Isoforms)

In a study focusing on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, a compound featuring an N-heptyl substitution demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. juniperpublishers.com This finding suggests that the N-heptyl chain of this compound may contribute to interactions with the active sites of certain enzymes. The same study also evaluated the inhibitory potential of these compounds against α-glucosidase. juniperpublishers.com

Table 1: Enzyme Inhibition by a Structurally Related N-Heptyl Sulfonamide Derivative

| Compound/Enzyme | Target Enzyme | IC50 (µM) |

| N-(4-bromophenyl)-4-ethoxy-N-heptylbenzenesulfonamide | Acetylcholinesterase (AChE) | 92.13 ± 0.15 |

Data from a study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. juniperpublishers.com

Investigation of Binding to Intracellular Proteins (e.g., Tubulin, etc.)

The interaction of small molecules with intracellular proteins is a key aspect of their mechanism of action. While no direct studies have been published on the binding of this compound to proteins like tubulin, established in vitro assays are available to investigate such interactions. Tubulin polymerization assays, for example, can determine whether a compound inhibits or enhances the formation of microtubules, which are essential components of the cytoskeleton. These assays can be performed using absorbance or fluorescence-based methods to monitor the polymerization process.

Furthermore, microtubule binding spin-down assays can be employed to separate microtubules and any bound compounds from the unbound fraction, allowing for the determination of direct interaction. Such assays would be crucial in determining if this compound has any effect on the cytoskeleton.

Target Selectivity and Specificity Profiling Methodologies (In Vitro)

Understanding the selectivity of a compound for its biological targets is crucial for its development as a research tool or therapeutic agent. For sulfonamides, a key aspect of selectivity profiling is determining their inhibitory activity against a panel of different carbonic anhydrase isoforms. This is typically achieved by performing in vitro inhibition assays with purified enzymes. The selectivity of N-heptylbenzenesulfonamides has been explored in the context of other molecular scaffolds. For example, a study on phenyltriazole-based sulfonamides with an N-heptyl chain highlighted the importance of the alkyl chain length for antibacterial activity, suggesting that this moiety can influence target engagement and selectivity. rsc.org

Cell-based phenotypic screens and array-based gene expression analysis represent broader approaches to understanding a compound's selectivity and mechanism of action. These methods can reveal the cellular pathways and processes affected by a compound, providing clues about its molecular targets.

Advanced Imaging Techniques for Molecular Localization and Interaction Visualization (In Vitro Cellular Models)

Advanced imaging techniques are powerful tools for visualizing the subcellular localization of small molecules and their interactions with cellular components. Fluorescence microscopy, in particular, can be used to track the distribution of fluorescently labeled analogues of a compound within live or fixed cells. While no imaging studies have been specifically reported for this compound, the synthesis of a fluorescent rhodamine analogue of a structurally similar sulfonamide has been described. nih.gov This demonstrates the feasibility of creating fluorescent probes to study the cellular uptake and localization of this class of compounds.

Such imaging studies would be invaluable for determining where this compound accumulates within a cell, providing insights into its potential sites of action. Co-localization studies with fluorescent markers for specific organelles could further elucidate its biological targets.

Future Research Directions and Translational Perspectives Pre Clinical, Non Human Focus

Strategies for Further Lead Optimization and Structure-Guided Design

The journey from a promising hit compound to a viable drug candidate hinges on meticulous lead optimization. For 4-ethoxy-N-heptylbenzenesulfonamide, this process would involve systematically modifying its structure to enhance desired biological activities while minimizing potential off-target effects. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural changes influence the compound's behavior. scribd.comresearchgate.net

Key areas for SAR exploration would include:

Altering the N-Alkyl Chain: The heptyl group's length and lipophilicity are critical determinants of the compound's interaction with biological targets. researchgate.net Investigating a homologous series of N-alkyl chains (from shorter to longer, branched, or cyclic) could reveal an optimal length for target engagement and cellular permeability. semanticscholar.org

Modifying the Ethoxy Group: The electronic and steric properties of the 4-ethoxy substituent can be fine-tuned. juniperpublishers.com Replacing it with other alkoxy groups (e.g., methoxy (B1213986), propoxy) or with bioisosteric replacements could modulate the compound's binding affinity and metabolic stability. nih.gov

Substitution on the Benzene (B151609) Ring: Introducing additional substituents to the benzene ring could further refine the compound's properties. Halogens, for instance, can alter electronic distribution and improve binding interactions, while other functional groups could introduce new points of interaction with a target protein.

Interactive Table: Potential Modifications for SAR Studies of this compound.

| Modification Site | Original Group | Potential Modifications | Rationale |

| N-Alkyl Chain | Heptyl | Shorter chains (e.g., pentyl, hexyl), Longer chains (e.g., octyl, nonyl), Branched chains (e.g., isoheptyl), Cyclic chains (e.g., cyclohexylmethyl) | Modulate lipophilicity, steric bulk, and target interaction. |

| Phenyl Ring Substituent | 4-Ethoxy | Methoxy, Propoxy, Isopropoxy, Halogens (F, Cl, Br), Trifluoromethyl | Fine-tune electronic properties, metabolic stability, and binding affinity. |

| Benzene Ring Position | Para (4-position) | Ortho (2-position), Meta (3-position) | Investigate positional isomers to understand the spatial requirements of the binding pocket. |

Structure-guided design, which utilizes high-resolution structural information of the target protein, would be a powerful complementary approach. Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed images of how a ligand binds to its target, enabling the rational design of more potent and selective analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

The vast chemical space of benzenesulfonamide (B165840) derivatives makes traditional, purely experimental screening methods time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) offer transformative potential to accelerate the discovery and optimization process. nih.govroyalsocietypublishing.org

Key applications of AI/ML in the context of this compound include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel, unsynthesized analogs based on their physicochemical properties. taylorfrancis.comresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing data on active sulfonamides, these models can propose novel structures, including variations of the this compound scaffold, that are predicted to have high efficacy and favorable drug-like properties.

Target Prediction: AI algorithms can analyze the chemical structure of this compound and predict its most likely biological targets by comparing its features to those of known ligands for various proteins. royalsocietypublishing.org This can help to elucidate its mechanism of action and identify potential new therapeutic applications.

Exploration of Novel Biological Targets for the Benzenesulfonamide Class

While sulfonamides are historically known for their antimicrobial properties, their therapeutic reach has expanded significantly to include targets such as carbonic anhydrases, cyclooxygenases, and various receptors. researchgate.netresearchgate.net A key research direction for this compound would be to screen it against a diverse panel of biological targets to uncover novel activities.

Potential target classes for investigation include:

Enzymes: Beyond the well-established targets, screening against kinases, proteases, and phosphatases could reveal unexpected inhibitory activities. rsc.orgrsc.org For example, some sulfonamide derivatives have shown potential as enzyme inhibitors in the context of cancer and other diseases. semanticscholar.org

Ion Channels: N-alkylbenzenesulfonamides have been reported to exhibit activity against potassium channels. researchgate.net Investigating the effect of this compound on various ion channels could open up avenues for treating channelopathies.

Nuclear Receptors: These ligand-activated transcription factors are crucial regulators of a wide range of physiological processes and are attractive drug targets. Screening against a panel of nuclear receptors could identify novel modulatory activity.

G-Protein Coupled Receptors (GPCRs): As one of the largest and most diverse families of cell surface receptors, GPCRs are implicated in a vast array of diseases. High-throughput screening against a GPCR library could uncover new therapeutic opportunities.

Development of Advanced Methodologies for Studying Ligand-Target Dynamics

Understanding not just if a compound binds to a target, but how it binds and for how long is crucial for rational drug design. Advanced biophysical and computational techniques can provide unprecedented insights into the dynamics of the ligand-target interaction.

Methodologies to be employed include:

Surface Plasmon Resonance (SPR): This technique can provide real-time, label-free measurement of binding kinetics, including association and dissociation rates. This information is invaluable for understanding the residence time of the compound on its target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Molecular Dynamics (MD) Simulations: These powerful computational simulations can model the dynamic behavior of the ligand-target complex over time. MD simulations can reveal the conformational changes that occur upon binding, identify key residues involved in the interaction, and predict the stability of the complex. nih.gov

Theoretical Frameworks for Understanding Complex Biological Interactions

The biological effect of a compound is rarely the result of a simple interaction with a single target. It is often the outcome of a complex interplay of interactions within a larger biological network. Theoretical frameworks are essential for understanding these complex systems and for predicting the systems-level effects of a compound.

Key theoretical approaches include:

Systems Biology: This holistic approach aims to understand the emergent properties of complex biological systems by studying the interactions between their components. By integrating experimental data with computational models, systems biology can help to predict how this compound might affect cellular pathways and networks.

Pharmacophore Modeling: This computational method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a compound's biological activity. Pharmacophore models can be used to screen virtual libraries for new compounds with similar activity and to guide the design of more potent and selective analogs.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of benzenesulfonamides. Through a combination of rational design, advanced computational methods, and a deep understanding of complex biological systems, this promising scaffold can continue to be a source of innovative therapeutic agents for years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-ethoxy-N-heptylbenzenesulfonamide, and what critical reaction conditions must be controlled?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. First, introduce the ethoxy group via nucleophilic substitution (e.g., reacting 4-chlorobenzenesulfonyl chloride with sodium ethoxide). Next, the heptylamine group is added through a sulfonamide coupling reaction under controlled pH (8–10) and temperature (0–5°C) to minimize side reactions. Purification via recrystallization or column chromatography is critical to isolate the product .

- Key Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis. Monitor reaction progress with TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR confirm the ethoxy (–OCHCH) and heptyl (–NH–CH) substituents. Aromatic proton signals appear at δ 6.8–7.5 ppm, while the ethoxy group resonates near δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- X-Ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions), critical for understanding solid-state stability and packing .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 342.2) .

Q. How does the ethoxy substituent influence the solubility and reactivity of N-heptylbenzenesulfonamide derivatives?

- Solubility : The ethoxy group enhances lipophilicity, increasing solubility in organic solvents (e.g., ethanol, DMSO) but reducing aqueous solubility. This property is vital for bioavailability studies .

- Reactivity : The electron-donating ethoxy group activates the benzene ring toward electrophilic substitution, enabling further functionalization (e.g., nitration, halogenation) .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Approach :

- Assay Standardization : Compare activity under consistent conditions (e.g., pH, temperature, cell lines). For enzyme inhibition studies, validate using a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) .

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results.

- Meta-Analysis : Correlate structural features (e.g., logP, steric parameters) with activity trends across studies .

Q. How can computational chemistry be integrated with experimental data to predict the sulfonamide's enzyme inhibition mechanism?

- Workflow :

- Molecular Docking : Simulate binding poses with target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina. Focus on sulfonamide–zinc coordination and hydrophobic interactions with the heptyl chain .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Thr199, Glu106) influencing inhibition .

- Validation : Cross-check computational predictions with kinetic assays (e.g., IC measurements) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for sulfonamide derivatives with varying alkoxy and alkyl groups?

- Key Challenges :

- Electronic Effects : Alkoxy groups (e.g., ethoxy vs. methoxy) alter electron density, impacting binding affinity. Use Hammett constants (σ) to quantify substituent effects .

- Steric Hindrance : Longer alkyl chains (e.g., heptyl vs. methyl) may reduce enzyme access. Employ CoMFA or CoMSIA models to map steric/electrostatic fields .

- Data Integration : Combine SAR with ADMET profiling to balance potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.